Enzyme Inhibition Potency: 3,4-Dichloro-2-fluorophenylboronic Acid vs. Phenylboronic Acid and 4-Chloro-PBA Against Mandelate Racemase
In a systematic study of mandelate racemase (MR) inhibition, 3,4-dichlorophenylboronic acid (3,4-dichloro-PBA), the non-fluorinated structural precursor, exhibited a Ki of 5.7 ± 0.5 nM and a Kd(app) of 11 ± 2 nM, exceeding substrate binding affinity by ~72,000-fold [1]. This represents a 14.2-fold improvement over the most potent mono-substituted comparator, 4-chloro-PBA (Ki = 81 ± 4 nM), and a 316-fold improvement over unsubstituted phenylboronic acid (PBA, Ki = 1.8 ± 0.1 μM) [2]. The enhanced potency is attributed to entropy-driven dispersion forces from halogen substitution, not merely increased hydrophobicity [1].
| Evidence Dimension | Inhibition constant (Ki) against mandelate racemase |
|---|---|
| Target Compound Data | Ki = 5.7 ± 0.5 nM; Kd(app) = 11 ± 2 nM |
| Comparator Or Baseline | 4-Chloro-PBA: Ki = 81 ± 4 nM; Phenylboronic acid (PBA): Ki = 1.8 ± 0.1 μM |
| Quantified Difference | 14.2-fold more potent than 4-chloro-PBA; 316-fold more potent than PBA |
| Conditions | In vitro enzyme inhibition assay, pH-dependent binding, 11B NMR confirmed sp3-hybridized boron binding |
Why This Matters
For scientists screening boronic acid inhibitors, this quantitative ranking demonstrates that the 3,4-dichloro substitution pattern—and by extension the 3,4-dichloro-2-fluorophenylboronic acid scaffold—offers the highest known binding affinity for MR, guiding lead optimization toward maximally potent candidates.
- [1] Kuehm OP, Hayden JA, Bearne SL. A Phenylboronic Acid-Based Transition State Analogue Yields Nanomolar Inhibition of Mandelate Racemase. Biochemistry. 2023. 3,4-Dichloro-PBA Kdapp = 11 ± 2 nM; Ki = 5.7 ± 0.5 nM. View Source
- [2] Sharma AN, Grandinetti L, Johnson ER, St Maurice M, Bearne SL. Potent Inhibition of Mandelate Racemase by Boronic Acids: Boron as a Mimic of a Carbon Acid Center. Biochemistry. 2020;59(34):3218-3229. PBA Ki = 1.8 ± 0.1 μM; p-Cl-PBA Ki = 81 ± 4 nM. View Source
